

3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DTSSP Crosslinker

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Introduction

3,3'-Dithiobis(sulfosuccinimidyl propionate), commonly known as DTSSP, is a water-soluble, homobifunctional, and thiol-cleavable crosslinking agent. Its unique properties make it an invaluable tool for researchers studying protein-protein interactions, particularly for identifying and characterizing interaction partners on the cell surface. This guide provides an in-depth overview of the core properties, experimental protocols, and applications of DTSSP.

Core Properties of DTSSP

DTSSP is a versatile reagent with several key chemical and physical features that are critical to its function in crosslinking studies. These properties are summarized in the tables below.

Chemical and Physical Properties

Property	Value	Reference(s)
Synonyms	DTSSP, Dithiobis(sulfosuccinimidyl propionate)	[1]
Molecular Formula	C ₁₄ H ₁₄ N ₂ Na ₂ O ₁₄ S ₄	[2]
Molecular Weight	608.51 g/mol	[2]
CAS Number	81069-02-5	[2]
Spacer Arm Length	12.0 Å	[3]
Physical State	White to off-white solid	[1]
Reactive Groups	Sulfo-N-hydroxysuccinimide (sulfo-NHS) esters	[4]
Reactivity	Primary amines (-NH ₂)	[4]
Cleavability	Thiol-cleavable disulfide bond	[5]

Solubility and Stability

Property	Details	Reference(s)
Solubility	Water-soluble (>6 mg/mL)	[2] [4]
pH of Reaction	Optimal reactivity at pH 7.0-9.0	[5]
Storage	Store desiccated at 4-8°C. Equilibrate to room temperature before opening to prevent moisture condensation.	[6]
Reconstitution	Reconstitute immediately before use. Do not prepare stock solutions for storage as the sulfo-NHS ester moiety readily hydrolyzes.	[6]

Mechanism of Action

DTSSP is a homobifunctional crosslinker, meaning it has two identical reactive groups located at either end of a spacer arm.^[7] The reactive groups are water-soluble sulfo-N-hydroxysuccinimide (sulfo-NHS) esters that specifically target primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides.^[4] The reaction between the sulfo-NHS ester and a primary amine forms a stable amide bond, releasing the N-hydroxysulfosuccinimide leaving group.

A key feature of DTSSP is the disulfide bond within its spacer arm. This bond can be cleaved by reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol, allowing for the reversal of the crosslink.^[5] This cleavability is crucial for experimental workflows that involve the separation and identification of crosslinked proteins. Due to its sulfonate groups, DTSSP is highly water-soluble and membrane-impermeable, making it ideal for crosslinking proteins on the cell surface without permeating the cell membrane.^[5]

Experimental Protocols

General Considerations

- **Buffer Selection:** Use amine-free buffers such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0 for the crosslinking reaction. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecules for reaction with the DTSSP.^[6]
- **DTSSP Preparation:** Prepare DTSSP solution immediately before use. It can be dissolved in water or the reaction buffer.^[6]
- **Quenching:** After the desired incubation time, quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. This will react with any excess DTSSP and stop the crosslinking reaction.^[6]

Protocol 1: In-Solution Protein Crosslinking

This protocol is suitable for crosslinking purified proteins in a solution.

Materials:

- Purified protein sample
- DTSSP
- Reaction Buffer (e.g., PBS, pH 7.2-8.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

- Prepare the protein sample in the Reaction Buffer.
- Add the freshly prepared DTSSP solution to the protein sample. The optimal molar excess of DTSSP to protein will need to be determined empirically, but a 20- to 50-fold molar excess is a common starting point.[\[6\]](#)
- Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[\[6\]](#)
- Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[\[6\]](#)
- Incubate for 15 minutes at room temperature to ensure all unreacted DTSSP is quenched.[\[6\]](#)
- The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, size exclusion chromatography, or mass spectrometry.

Protocol 2: Cell Surface Protein Crosslinking

This protocol is designed for crosslinking proteins on the surface of living cells.

Materials:

- Adherent or suspension cells
- DTSSP
- Reaction Buffer (e.g., ice-cold PBS, pH 7.2-8.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

- Wash the cells twice with ice-cold Reaction Buffer to remove any amine-containing media.
- Resuspend or cover the cells with ice-cold Reaction Buffer.
- Add freshly prepared DTSSP to the cells at a final concentration of 1-2 mM.[\[8\]](#)
- Incubate the cells on ice for 30 minutes to 2 hours.[\[8\]](#)
- Quench the reaction by adding Quenching Buffer to a final concentration of 10-20 mM.[\[8\]](#)
- Incubate for 15 minutes on ice.[\[8\]](#)
- Wash the cells with PBS to remove excess quenching buffer and unreacted DTSSP.
- The cells can now be lysed for subsequent analysis of crosslinked protein complexes.

Protocol 3: Cleavage of DTSSP Crosslinks

This protocol describes how to cleave the disulfide bond in DTSSP-crosslinked samples.

Materials:

- DTSSP-crosslinked sample
- Reducing agent (e.g., Dithiothreitol (DTT) or 2-mercaptoethanol)
- Sample buffer for downstream analysis (e.g., SDS-PAGE loading buffer)

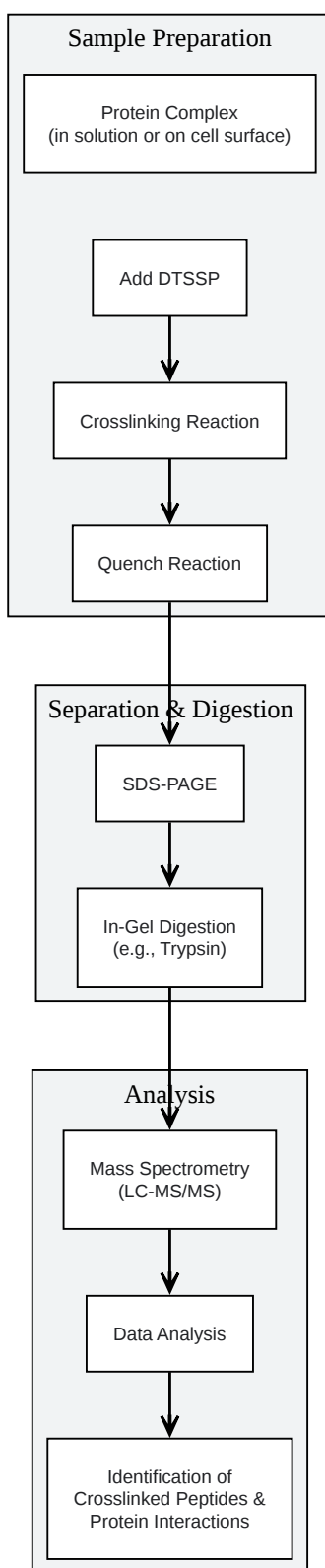
Procedure:

- To the crosslinked sample, add a reducing agent.
 - For DTT, use a final concentration of 20-50 mM.[\[6\]](#)
 - For 2-mercaptoethanol, it is typically included in SDS-PAGE loading buffer at a concentration of 2-5%.

- Incubate the sample.
 - With DTT, incubate at 37°C for 30 minutes.[\[6\]](#)
 - With 2-mercaptoethanol in SDS-PAGE buffer, heat at 95-100°C for 5-10 minutes.
- The crosslinks are now cleaved, and the individual protein components can be resolved by techniques like SDS-PAGE.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for identifying protein-protein interactions using DTSSP crosslinking followed by mass spectrometry.



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Caption: Workflow for protein interaction analysis using DTSSP.

Logical Relationship of DTSSP Properties

The interplay between the key features of DTSSP dictates its utility in protein crosslinking experiments.

Caption: Key properties of DTSSP and their functional implications.

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- To cite this document: BenchChem. [3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7796113#3-3-dithiobis-sulfosuccinimidyl-propionate-properties]

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